Methyl 5-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
METHYL 5-(5-BROMONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a bromonaphthalene moiety, an amido group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(5-BROMONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. The process may start with the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by the formation of the amido group through an amide coupling reaction. The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(5-BROMONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-(5-BROMONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets. The bromonaphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the amido and morpholine groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-(5-CHLORONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-(5-FLUORONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-(5-IODONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
METHYL 5-(5-BROMONAPHTHALENE-1-AMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The combination of the bromonaphthalene moiety with the amido and morpholine groups provides a distinct chemical profile that can be leveraged for specific applications.
Properties
Molecular Formula |
C23H21BrN2O4 |
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Molecular Weight |
469.3 g/mol |
IUPAC Name |
methyl 5-[(5-bromonaphthalene-1-carbonyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H21BrN2O4/c1-29-23(28)19-14-15(8-9-21(19)26-10-12-30-13-11-26)25-22(27)18-6-2-5-17-16(18)4-3-7-20(17)24/h2-9,14H,10-13H2,1H3,(H,25,27) |
InChI Key |
OJNUWYPENOXLBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC=C3Br)N4CCOCC4 |
Origin of Product |
United States |
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